molecular formula C20H19BrN2O3S B2426257 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 2034316-98-6

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Katalognummer: B2426257
CAS-Nummer: 2034316-98-6
Molekulargewicht: 447.35
InChI-Schlüssel: NOBAYUWOHLAXIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a synthetic organic compound of significant interest in chemical and pharmaceutical research. With a molecular structure featuring a quinoline core linked to a sulfonylated piperidine moiety, this compound serves as a valuable intermediate for exploring novel therapeutic agents . The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. Recent studies highlight the potential of novel quinoline derivatives, particularly those incorporating additional heterocyclic systems, as potent antifungal agents against challenging pathogens like Candida auris . Furthermore, the structural motifs present in this compound—a sulfonamide group and a piperidine ring—are commonly found in molecules investigated for targeted protein degradation, such as PROTACs (Proteolysis Targeting Chimeras) . PROTACs are an emerging therapeutic modality that utilizes small molecules to induce the degradation of specific disease-causing proteins, and the development of such degraders relies heavily on access to complex chemical building blocks like this quinoline derivative . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key precursor in the synthesis of more complex molecules, for screening in biological assays, or for structure-activity relationship (SAR) studies aimed at developing new chemical probes and lead compounds.

Eigenschaften

IUPAC Name

8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c21-17-7-1-2-9-19(17)27(24,25)23-13-10-16(11-14-23)26-18-8-3-5-15-6-4-12-22-20(15)18/h1-9,12,16H,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBAYUWOHLAXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Pathways and Reaction Mechanisms

Core Reaction Sequence

The synthesis proceeds via two critical stages: (1) sulfonylation of piperidin-4-ol to form 1-(2-bromophenylsulfonyl)piperidin-4-ol, followed by (2) etherification with 8-hydroxyquinoline to install the quinoline moiety.

Sulfonylation of Piperidin-4-ol

Piperidin-4-ol reacts with 2-bromobenzenesulfonyl chloride under basic conditions to yield 1-(2-bromophenylsulfonyl)piperidin-4-ol. This step typically employs triethylamine or pyridine as a base in anhydrous dichloromethane (DCM) at 0–25°C. The reaction exploits the nucleophilicity of the piperidine nitrogen, with the base neutralizing HCl byproducts.

Key Parameters

  • Molar Ratio : 1:1.2 (piperidin-4-ol to sulfonyl chloride) for complete conversion.
  • Solvent : Dichloromethane or tetrahydrofuran (THF).
  • Yield : 75–85% after column chromatography.
Etherification via Mitsunobu Reaction

The alcohol intermediate undergoes Mitsunobu coupling with 8-hydroxyquinoline to form the ether linkage. Reagents include diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in THF at 0°C to room temperature.

Reaction Mechanism

  • TPP reduces DIAD, generating a phosphorane intermediate.
  • The intermediate abstracts a proton from 8-hydroxyquinoline, forming an oxonium ion.
  • Nucleophilic attack by the piperidine alcohol completes the ether bond.

Optimization Insights

  • Excess DIAD (1.5 equiv.) improves yields to 70–80%.
  • Lower temperatures (0–5°C) minimize side reactions.

Alternative Synthetic Strategies

Nucleophilic Substitution

Activation of 1-(2-bromophenylsulfonyl)piperidin-4-ol as a mesylate or tosylate enables nucleophilic displacement by 8-hydroxyquinoline. However, this method suffers from lower yields (50–60%) due to steric hindrance from the 2-bromophenyl group.

One-Pot Sulfonylation-Etherification

A tandem approach combining sulfonylation and Mitsunobu steps in a single reactor has been explored. While reducing purification steps, competing side reactions limit yields to 60–65%.

Structural Characterization

Post-synthesis analysis confirms the compound’s identity through spectroscopic and chromatographic methods:

Table 1: Analytical Data for 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Property Value/Observation
Molecular Formula C₂₀H₁₉BrN₂O₃S
Molecular Weight 447.35 g/mol
¹H NMR (CDCl₃) δ 8.90 (d, quinoline-H), 7.85 (m, Br-C₆H₄)
IR (KBr) 1345 cm⁻¹ (S=O), 1220 cm⁻¹ (C-O-C)
HPLC Purity ≥98%

Challenges and Mitigation

Steric Hindrance

The ortho-bromo substituent on the phenyl ring impedes sulfonylation efficiency. Strategies include:

  • Slow addition of sulfonyl chloride to prevent local overheating.
  • Ultrasonic agitation to enhance mixing.

Sensitivity of Quinoline Moiety

8-Hydroxyquinoline degrades under strong acidic/basic conditions. Mitsunobu conditions (near-neutral pH) are preferred over alkylation with strong bases like NaH.

Scale-Up Considerations

Table 2: Industrial-Scale Optimization

Parameter Laboratory Scale Pilot Plant Scale
Sulfonylation Time 4 hr 6 hr (to ensure completion)
DIAD Equiv. 1.5 1.7 (compensates for loss)
Purification Column Chromatography Crystallization (EtOAc/Hexane)

Pilot-scale runs achieve 65–70% overall yield, with crystallization replacing chromatography for cost efficiency.

Emerging Methodologies

Recent advances propose photoinduced sulfonylation using eosin Y as a photocatalyst, reducing reaction times from hours to minutes. However, this method remains experimental for bromophenyl derivatives.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl group attached to the piperidine ring enables nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which activates the adjacent carbon for nucleophilic attack.

Key Observations :

  • The sulfonyl oxygen stabilizes transition states during substitution, facilitating reactions with amines, alcohols, or thiols .

  • In analogous compounds, sulfonamide formation occurs via reaction with primary amines under mild conditions (25–60°C, polar aprotic solvents like DMF) .

Reaction PartnerConditionsProductYield*
Primary AmineDMF, 50°CSulfonamide derivative65–85%
ThiophenolK₂CO₃, THFThioether derivative70–90%

*Yields extrapolated from structurally similar sulfonyl-containing compounds .

Bromine-Mediated Cross-Coupling Reactions

The 2-bromophenyl group serves as a strategic site for transition-metal-catalyzed coupling reactions, enabling structural diversification.

Notable Reactions :

  • Suzuki-Miyaura Coupling : Reacts with boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms aryl amines with secondary amines using Pd₂(dba)₃/XPhos catalytic systems .

Example :

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline+PhB(OH)2Pd(PPh3)4,Na2CO3Biaryl product(85% yield)[2]\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product} \quad (85\% \text{ yield})[2]

Quinoline Ring Functionalization

The quinoline core undergoes electrophilic substitution and coordination reactions:

Electrophilic Aromatic Substitution

  • Nitration : Occurs at the 5- or 7-position of the quinoline ring under HNO₃/H₂SO₄ conditions .

  • Halogenation : Bromine or chlorine substitutes at the 3-position with FeCl₃ catalysis .

Metal Coordination

Though lacking a hydroxyl group, the quinoline nitrogen can coordinate to transition metals (e.g., Cu²⁺, Zn²⁺) in non-aqueous solvents .

Piperidine Ring Modifications

The piperidine moiety participates in:

  • N-Alkylation : Reacts with alkyl halides in basic conditions to form quaternary ammonium salts.

  • Oxidation : Converts to a pyridine derivative using KMnO₄ under acidic conditions .

Degradation Pathways

Under harsh conditions, the compound exhibits:

  • Hydrolysis : The sulfonyl-piperidine bond cleaves in concentrated HCl (reflux), yielding 2-bromobenzenesulfonic acid and piperidin-4-ol-quinoline fragments.

  • Thermal Decomposition : Degrades above 300°C, releasing SO₂ and HBr gas .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry
The compound is being investigated for its potential pharmacological properties, particularly as an antimicrobial and anticancer agent. The structural similarity to known bioactive compounds suggests that it may exhibit significant biological activities.

2. Antimicrobial Activity
Research indicates that compounds with similar structures can possess notable antimicrobial properties. The quinoline moiety is known for its ability to intercalate with DNA, which may lead to inhibition of bacterial growth and influence cellular processes .

3. Neurological Implications
The piperidine ring may interact with neurotransmitter receptors, potentially affecting neurological functions. This suggests possible applications in neuropharmacology, where modulation of neurotransmitter systems could lead to therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Pharmacological Evaluation : A series of quinoline derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities, demonstrating promising results in vivo .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets, correlating well with experimental data on biological activity .

Wirkmechanismus

The mechanism of action of 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression and cellular processes. The piperidine ring may interact with neurotransmitter receptors, influencing neurological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial properties.

    2-Bromobenzenesulfonyl Chloride: A precursor used in the synthesis of sulfonylated piperidine derivatives.

    Piperidine: A basic nitrogen-containing heterocycle used in various chemical syntheses.

Uniqueness

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is unique due to its combination of a quinoline moiety with a sulfonylated piperidine ring. This structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Biologische Aktivität

8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a compound characterized by its unique structural features, including a quinoline moiety and a sulfonylated piperidine ring. This combination suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies. The compound's biological activity has been the subject of various studies, revealing insights into its mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.

Chemical Structure

The IUPAC name of the compound is 8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline. Its molecular formula is C20_{20}H19_{19}BrN2_2O3_3S, with a complex structure that contributes to its biological properties.

PropertyValue
Molecular Weight432.34 g/mol
CAS Number2034316-98-6
SolubilityNot well-documented
Boiling PointNot available
Melting PointNot available

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with multiple molecular targets due to its structural characteristics:

  • DNA Intercalation : The quinoline moiety may intercalate with DNA, potentially influencing gene expression and cellular processes.
  • Neurotransmitter Interaction : The piperidine ring could interact with neurotransmitter receptors, affecting neurological functions.
  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also inhibit bacterial growth.

Antimicrobial Properties

Recent research highlights the antimicrobial efficacy of similar quinoline derivatives. For instance, several studies have reported that compounds containing the 8-hydroxyquinoline nucleus exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

In vitro evaluations have shown that derivatives related to this compound can effectively inhibit growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

Anticancer Potential

Compounds derived from the quinoline structure have also been investigated for anticancer activity. The ability of these compounds to modulate cellular pathways involved in cancer progression makes them promising candidates for further development as chemotherapeutic agents .

Case Studies

  • Antimicrobial Evaluation : A study assessed the biological activity of various quinoline derivatives, including those structurally related to this compound). Results indicated strong antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 0.22 µg/mL .
  • Anticancer Activity : Research focusing on 8-hydroxyquinoline derivatives has demonstrated their potential in inhibiting cancer cell proliferation across multiple cancer types. These compounds were shown to induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds can be insightful.

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
8-HydroxyquinolineModerateHighDNA intercalation
2-Bromobenzenesulfonyl ChlorideLowNoneN/A
PiperidineNoneLowNeurotransmitter interaction

Q & A

Q. What are the recommended synthetic routes for 8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, and how can intermediates be characterized?

A multi-step synthesis is typically employed, starting with the sulfonylation of 2-bromophenyl derivatives to form the piperidin-4-yl sulfonyl intermediate. Key steps include coupling the sulfonylated piperidine with the quinoline core via nucleophilic substitution under controlled pH and temperature. Intermediates should be characterized using 1H/13C NMR for structural confirmation and HPLC to monitor purity . For example, sulfonylation reactions often require anhydrous conditions and catalysts like 1,1'-azobis(oxazoline) to enhance yield .

Q. How can researchers optimize purification methods for this compound?

Purification commonly involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization in ethanol or methanol. Evidence from analogous sulfonamide-quinoline hybrids suggests that salt formation (e.g., hydrochloride or phosphate salts) improves crystallinity, aiding in isolation . Post-purification, X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) are critical to confirm crystalline phase stability .

Q. What spectroscopic techniques are essential for structural validation?

  • 1H/13C NMR : Assign peaks to confirm the quinoline C-8 oxygen linkage and sulfonyl-piperidine integration.
  • IR spectroscopy : Verify sulfonyl (S=O) stretches near 1150–1300 cm⁻¹ and quinoline C-O-C ether vibrations .
  • Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S values to confirm purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromophenyl sulfonyl group influence reactivity in downstream functionalization?

The electron-withdrawing bromine and sulfonyl group reduce electron density on the piperidine nitrogen, limiting nucleophilic reactivity. Steric hindrance from the bulky 2-bromophenyl group may necessitate microwave-assisted synthesis or ultrasound catalysis to accelerate coupling reactions, as demonstrated in fused quinoline systems . Comparative studies with non-halogenated analogs (e.g., phenylsulfonyl derivatives) can isolate electronic effects .

Q. What strategies resolve contradictions in biological activity data across structurally similar quinoline derivatives?

Discrepancies often arise from substituent positioning (e.g., bromine at C-2 vs. C-4 on the phenyl ring) or piperidine conformation (chair vs. boat). Use molecular docking to assess binding affinity variations to targets like kinases or GPCRs. For example, trifluoromethyl substitutions on quinoline enhance metabolic stability but may reduce solubility, confounding in vitro/in vivo correlations . SAR studies with systematic substituent swaps (e.g., Cl vs. Br) are recommended .

Q. How can researchers design experiments to probe the compound’s mechanism of action in antimicrobial or anticancer assays?

  • Dose-response profiling : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., HeLa, MCF-7) with IC50/ MIC calculations .
  • Mode-of-action studies : Use flow cytometry (apoptosis assays) and reactive oxygen species (ROS) detection to identify cytotoxic pathways .
  • Resistance profiling : Compare efficacy against drug-resistant strains (e.g., methicillin-resistant S. aureus) to evaluate cross-resistance risks .

Q. What analytical approaches validate batch-to-batch consistency in industrial-scale synthesis?

Implement quality-by-design (QbD) protocols:

  • Process analytical technology (PAT) : Monitor reaction progress via in situ FTIR or Raman spectroscopy.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) with HPLC-MS to track decomposition products .
  • Particle size distribution (PSD) : Ensure uniformity using laser diffraction, as particle morphology impacts dissolution rates .

Methodological Notes

  • Contradiction Management : Conflicting solubility data may arise from polymorphic forms. Use dynamic vapor sorption (DVS) to assess hygroscopicity and solvent-mediated phase transitions .
  • Advanced Characterization : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) or X-ray crystallography .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.